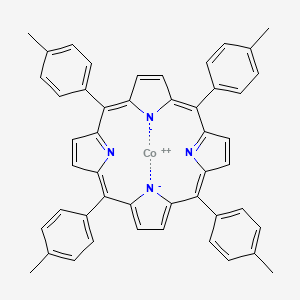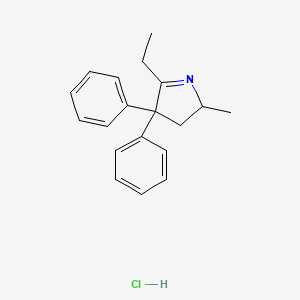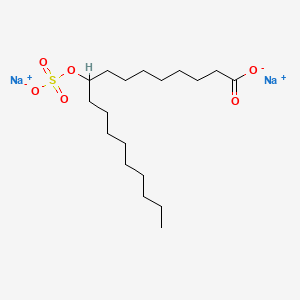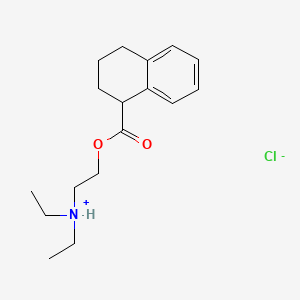
Isopropylammonium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropylammonium nitrate can be synthesized through the reaction of isopropylamine with nitric acid. The reaction typically involves the following steps:
Reaction Setup: Isopropylamine is dissolved in an appropriate solvent, such as water or ethanol.
Addition of Nitric Acid: Concentrated nitric acid is slowly added to the isopropylamine solution while maintaining a controlled temperature to prevent overheating.
Formation of this compound: The reaction mixture is stirred until the formation of this compound is complete. The product is then isolated by filtration or evaporation of the solvent.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Reactors: Using large-scale reactors to mix isopropylamine and nitric acid under controlled conditions.
Temperature Control: Maintaining optimal temperature and pressure to ensure efficient reaction and high yield.
Purification: The crude product is purified through crystallization or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Isopropylammonium nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen-containing compounds.
Reduction: Reduction reactions can convert it into simpler amines or other nitrogenous compounds.
Substitution: It can participate in substitution reactions where the nitrate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution Reactions: These reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products:
Oxidation Products: Nitrogen oxides and other nitrogen-containing compounds.
Reduction Products: Simpler amines and hydrocarbons.
Substitution Products: Compounds with different functional groups replacing the nitrate group.
Scientific Research Applications
Isopropylammonium nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Mechanism of Action
The mechanism of action of isopropylammonium nitrate involves its interaction with molecular targets and pathways:
Molecular Targets: It interacts with enzymes and proteins involved in nitrogen metabolism.
Pathways: It affects pathways related to nitrogen assimilation and transformation, influencing various biochemical processes.
Effects: The compound can modulate the activity of specific enzymes, leading to changes in cellular functions and metabolic pathways
Comparison with Similar Compounds
Isopropylammonium nitrate can be compared with other similar compounds, such as:
Isopropylamine: A precursor in the synthesis of this compound, with similar chemical properties but different applications.
Ammonium Nitrate: A widely used nitrogenous compound with applications in fertilizers and explosives.
Other Nitrate Esters: Compounds like glyceryl trinitrate and isosorbide dinitrate, which have different uses in medicine and industry.
Uniqueness: this compound is unique due to its specific molecular structure and the combination of isopropylamine and nitrate groups.
Properties
CAS No. |
87478-71-5 |
|---|---|
Molecular Formula |
C3H10N2O3 |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
propan-2-ylazanium;nitrate |
InChI |
InChI=1S/C3H9N.NO3/c1-3(2)4;2-1(3)4/h3H,4H2,1-2H3;/q;-1/p+1 |
InChI Key |
NEOKMOMGZMVNQQ-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)[NH3+].[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


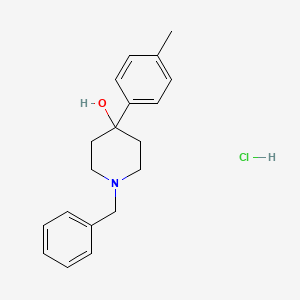
![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide](/img/structure/B13782573.png)
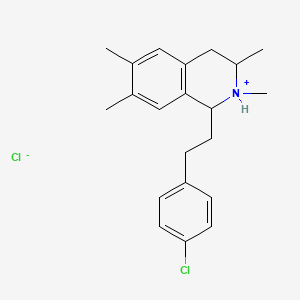

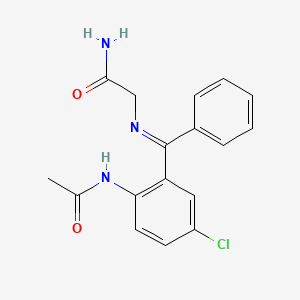

![2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanol;phosphate](/img/structure/B13782594.png)
